2,6-di-tert-butyl-4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol
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Overview
Description
2,6-di-tert-butyl-4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol is an organic compound that combines the structural features of phenol and imidazole
Preparation Methods
The synthesis of 2,6-di-tert-butyl-4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminium phenoxide.
Cyclization: The resulting product undergoes cyclization to form the imidazole ring.
Chemical Reactions Analysis
2,6-di-tert-butyl-4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-di-tert-butyl-4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-di-tert-butyl-4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The imidazole ring can interact with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
Similar compounds to 2,6-di-tert-butyl-4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol include:
2,6-Di-tert-butylphenol: Known for its use as an antioxidant and UV stabilizer.
Imidazole derivatives: These compounds exhibit a wide range of biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its combined structural features, which allow it to exhibit both antioxidant and biological activities.
Properties
Molecular Formula |
C20H28N2O |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenol |
InChI |
InChI=1S/C20H28N2O/c1-19(2,3)14-10-13(11-15(18(14)23)20(4,5)6)16-12-21-17-8-7-9-22(16)17/h10-12,23H,7-9H2,1-6H3 |
InChI Key |
XZRPJEPZWGMUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CN=C3N2CCC3 |
Origin of Product |
United States |
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